molecular formula C22H19BrN6O3S2 B2778746 N-((4-(4-bromophenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-methoxybenzamide CAS No. 393840-93-2

N-((4-(4-bromophenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-methoxybenzamide

Cat. No. B2778746
M. Wt: 559.46
InChI Key: NIIGBLKCGOMXGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((4-(4-bromophenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-methoxybenzamide is a useful research compound. Its molecular formula is C22H19BrN6O3S2 and its molecular weight is 559.46. The purity is usually 95%.
BenchChem offers high-quality N-((4-(4-bromophenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-methoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((4-(4-bromophenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-methoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Properties

A significant body of research on triazole and thiazole derivatives, similar to the structure of the compound , has demonstrated promising antimicrobial efficacy. For instance, the synthesis of derivatives incorporating the thiazole ring has been found to exhibit notable antibacterial and antifungal activities against a range of pathogens (Desai et al., 2013). Similarly, triazole derivatives have been synthesized and evaluated for their microbial inhibition capabilities, showing considerable potential in addressing microbial diseases (Özil et al., 2015).

Anticancer Activity

The structural features of triazole and thiazole have been linked to anticancer activities, with several studies investigating their efficacy in inhibiting cancer cell proliferation. Research into triazole-thiol derivatives bearing hydrazone moiety, for example, has highlighted their selective cytotoxicity against cancer cell lines, including melanoma, breast, and pancreatic cancer spheroids, showcasing the therapeutic potential of such compounds in cancer treatment (Šermukšnytė et al., 2022).

Antioxidant and Anti-inflammatory Effects

Compounds featuring bromophenol derivatives have been identified for their potent antioxidant activities, suggesting their usefulness in combating oxidative stress-related diseases. Studies on nitrogen-containing bromophenols have demonstrated significant scavenging activity against radicals, with potential applications in food and pharmaceutical industries as natural antioxidants (Li et al., 2012). Furthermore, derivatives of 1,2,4-triazole have been synthesized and found to exhibit anti-inflammatory activity, highlighting the compound's relevance in research aimed at treating inflammation-related conditions (Labanauskas et al., 2004).

properties

IUPAC Name

N-[[4-(4-bromophenyl)-5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19BrN6O3S2/c1-32-17-5-3-2-4-16(17)20(31)25-12-18-27-28-22(29(18)15-8-6-14(23)7-9-15)34-13-19(30)26-21-24-10-11-33-21/h2-11H,12-13H2,1H3,(H,25,31)(H,24,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIIGBLKCGOMXGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NCC2=NN=C(N2C3=CC=C(C=C3)Br)SCC(=O)NC4=NC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19BrN6O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

559.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((4-(4-bromophenyl)-5-((2-oxo-2-(thiazol-2-ylamino)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-2-methoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.